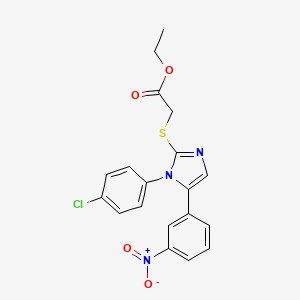

ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate

Description

This compound features a 1H-imidazole core substituted with a 4-chlorophenyl group at position 1, a 3-nitrophenyl group at position 5, and a thioacetate ester moiety at position 2. The presence of electron-withdrawing groups (Cl, NO₂) and the sulfur-containing side chain confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in oncology and enzymology .

Properties

IUPAC Name |

ethyl 2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S/c1-2-27-18(24)12-28-19-21-11-17(13-4-3-5-16(10-13)23(25)26)22(19)15-8-6-14(20)7-9-15/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRXXUBCBHVMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of 4-chlorobenzaldehyde and 3-nitrobenzaldehyde with ammonium acetate in the presence of an acid catalyst.

Thioether Formation: The imidazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the thioether linkage.

Esterification: Finally, the product is esterified to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.

Major Products Formed

Reduction: Ethyl 2-((1-(4-chlorophenyl)-5-(3-aminophenyl)-1H-imidazol-2-yl)thio)acetate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the nitrophenyl and chlorophenyl groups can interact with cellular membranes, affecting their function and integrity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Analogues and Their Bioactivity

Key Observations :

Key Observations :

- The target compound’s synthesis likely employs TDAE methodology (), which is efficient for nitroimidazole derivatives but may require stringent anhydrous conditions compared to the acetic acid-mediated routes in .

- CuAAC () offers regioselective triazole formation, advantageous over classical imidazole cyclization methods, which often require harsh acids .

Physicochemical Properties

Table 3: Physical and Electronic Properties

Key Observations :

Structural and Docking Comparisons

- Target Compound vs. However, the 3-nitrophenyl group could introduce unfavorable electrostatic interactions compared to the 4-chlorophenyl derivative .

- Docking Poses : highlights that aryl thiazole-triazole acetamides adopt distinct binding conformations (e.g., 9c binds α-glucosidase via π-π stacking), whereas imidazole-thioacetates may favor hydrogen bonding with sulfur and ester moieties .

Biological Activity

Ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thioether linkage with an imidazole core, known for its diverse biological properties. The synthesis can be achieved through various methods, including microwave-assisted techniques which enhance yield and reduce reaction time. The structural formula is represented as follows:

Structural Characteristics

- Imidazole Ring : The presence of the imidazole ring contributes to the compound's biological activity through its ability to interact with various biological targets.

- Chlorophenyl and Nitrophenyl Substituents : These groups are known to enhance the lipophilicity and overall potency of the compound.

Anticancer Properties

Research has demonstrated that derivatives of imidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound has shown IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity. In studies, compounds with similar structures have demonstrated IC50 values as low as 1.61 µg/mL against specific cancer types .

Antimicrobial Activity

The compound's thioether functionality may also confer antimicrobial properties. Preliminary studies suggest that it could inhibit the growth of certain bacterial strains, comparable to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : The introduction of electron-donating or withdrawing groups on the phenyl rings can significantly alter the compound's potency. For example, a nitro group at the meta position has been linked to enhanced cytotoxicity due to increased electron affinity .

- Imidazole Modifications : Variations in the imidazole ring's substituents can lead to different interactions with biological targets, affecting both selectivity and efficacy.

Case Studies

- Cytotoxic Evaluation : A study evaluated several imidazole thioacetanilides for their ability to inhibit HIV-1 reverse transcriptase. Compounds with similar thioether linkages exhibited promising results, suggesting that this compound may also possess antiviral properties .

- Antimicrobial Testing : In another investigation, derivatives were tested against Staphylococcus epidermidis, showing significant antimicrobial activity. The presence of both nitro and chlorophenyl groups was crucial for this activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.